molecular formula C5H6BClN2O2 B14852604 (6-Amino-5-chloropyridin-3-YL)boronic acid

(6-Amino-5-chloropyridin-3-YL)boronic acid

Cat. No.: B14852604
M. Wt: 172.38 g/mol
InChI Key: COWHOGHNZBHALK-UHFFFAOYSA-N
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Description

(6-Amino-5-chloropyridin-3-YL)boronic acid is a heterocyclic compound that contains both an amino group and a boronic acid group attached to a chloropyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-5-chloropyridin-3-YL)boronic acid typically involves the reaction of 6-chloropyridine with boric acid or its derivatives. One common method includes the reaction of 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions often require a controlled environment to ensure the stability of the boronic acid group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (6-Amino-5-chloropyridin-3-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions include various substituted pyridines, boronic esters, and boranes, depending on the reaction conditions and reagents used.

Scientific Research Applications

(6-Amino-5-chloropyridin-3-YL)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (6-Amino-5-chloropyridin-3-YL)boronic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with various molecular targets makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C5H6BClN2O2

Molecular Weight

172.38 g/mol

IUPAC Name

(6-amino-5-chloropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BClN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H,(H2,8,9)

InChI Key

COWHOGHNZBHALK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N)Cl)(O)O

Origin of Product

United States

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